Cas no 21464-50-6 (3-amino-3-(2,4-dimethylphenyl)propan-1-ol)

3-Amino-3-(2,4-dimethylphenyl)propan-1-ol is a chiral amino alcohol derivative featuring a 2,4-dimethylphenyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its structure, combining an aromatic ring with both amino and hydroxyl functional groups, enables its use in asymmetric synthesis and as a building block for biologically active molecules. The presence of the dimethylphenyl group enhances steric and electronic properties, making it valuable for applications requiring tailored reactivity. The compound is typically handled under controlled conditions due to its functional group sensitivity, ensuring stability and purity for synthetic applications.
3-amino-3-(2,4-dimethylphenyl)propan-1-ol structure
21464-50-6 structure
商品名:3-amino-3-(2,4-dimethylphenyl)propan-1-ol
CAS番号:21464-50-6
MF:C11H17NO
メガワット:179.258783102036
CID:6424796
PubChem ID:42614414

3-amino-3-(2,4-dimethylphenyl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-amino-3-(2,4-dimethylphenyl)propan-1-ol
    • Benzenepropanol, γ-amino-2,4-dimethyl-
    • AKOS011676658
    • 3-Amino-3-(2,4-dimethyl-phenyl)-propan-1-ol
    • 21464-50-6
    • EN300-1839603
    • SCHEMBL3382811
    • インチ: 1S/C11H17NO/c1-8-3-4-10(9(2)7-8)11(12)5-6-13/h3-4,7,11,13H,5-6,12H2,1-2H3
    • InChIKey: MFLKFBSZRHOLCB-UHFFFAOYSA-N
    • ほほえんだ: C1(C(N)CCO)=CC=C(C)C=C1C

計算された属性

  • せいみつぶんしりょう: 179.131
  • どういたいしつりょう: 179.131
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 149
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

  • 密度みつど: 1.034±0.06 g/cm3(Predicted)
  • ふってん: 328.8±37.0 °C(Predicted)
  • 酸性度係数(pKa): 14.91±0.10(Predicted)

3-amino-3-(2,4-dimethylphenyl)propan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1839603-2.5g
3-amino-3-(2,4-dimethylphenyl)propan-1-ol
21464-50-6
2.5g
$1089.0 2023-09-19
Enamine
EN300-1839603-0.5g
3-amino-3-(2,4-dimethylphenyl)propan-1-ol
21464-50-6
0.5g
$535.0 2023-09-19
Enamine
EN300-1839603-0.1g
3-amino-3-(2,4-dimethylphenyl)propan-1-ol
21464-50-6
0.1g
$490.0 2023-09-19
Enamine
EN300-1839603-5g
3-amino-3-(2,4-dimethylphenyl)propan-1-ol
21464-50-6
5g
$1614.0 2023-09-19
Enamine
EN300-1839603-0.25g
3-amino-3-(2,4-dimethylphenyl)propan-1-ol
21464-50-6
0.25g
$513.0 2023-09-19
Enamine
EN300-1839603-10.0g
3-amino-3-(2,4-dimethylphenyl)propan-1-ol
21464-50-6
10g
$4236.0 2023-06-02
Enamine
EN300-1839603-0.05g
3-amino-3-(2,4-dimethylphenyl)propan-1-ol
21464-50-6
0.05g
$468.0 2023-09-19
Enamine
EN300-1839603-1.0g
3-amino-3-(2,4-dimethylphenyl)propan-1-ol
21464-50-6
1g
$986.0 2023-06-02
Enamine
EN300-1839603-1g
3-amino-3-(2,4-dimethylphenyl)propan-1-ol
21464-50-6
1g
$557.0 2023-09-19
Enamine
EN300-1839603-5.0g
3-amino-3-(2,4-dimethylphenyl)propan-1-ol
21464-50-6
5g
$2858.0 2023-06-02

3-amino-3-(2,4-dimethylphenyl)propan-1-ol 関連文献

3-amino-3-(2,4-dimethylphenyl)propan-1-olに関する追加情報

Introduction to 3-amino-3-(2,4-dimethylphenyl)propan-1-ol (CAS No. 21464-50-6)

3-amino-3-(2,4-dimethylphenyl)propan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 21464-50-6, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a tertiary amine functionality and a bulky aromatic substituent, has garnered attention due to its structural complexity and potential biological activities. The presence of two methyl groups at the ortho positions of the phenyl ring introduces steric and electronic effects that modulate its reactivity and interactions with biological targets.

The synthesis of 3-amino-3-(2,4-dimethylphenyl)propan-1-ol involves multi-step organic transformations, typically starting from commercially available precursors such as 2,4-dimethylbenzaldehyde. The introduction of the amino group at the proline-like backbone necessitates careful control of reaction conditions to avoid unwanted side products. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to enhance yield and enantioselectivity, making this compound a valuable intermediate in the development of chiral drugs.

Recent research has highlighted the pharmacological relevance of 3-amino-3-(2,4-dimethylphenyl)propan-1-ol in the context of central nervous system (CNS) disorders. Studies suggest that derivatives of this compound exhibit promising neuroprotective and anti-inflammatory properties. The aromatic ring system acts as a scaffold for modulating receptor binding affinity, particularly targeting serotonin and dopamine receptors, which are implicated in conditions such as depression and neurodegenerative diseases. The tertiary amine moiety further enhances solubility and bioavailability, making it an attractive candidate for drug development.

In vitro investigations have demonstrated that 3-amino-3-(2,4-dimethylphenyl)propan-1-ol can interact with enzymes involved in oxidative stress pathways, potentially mitigating neuronal damage caused by reactive oxygen species. Additionally, its structural similarity to known bioactive molecules has prompted exploration in the design of novel antipsychotic agents. Computational modeling studies have been instrumental in predicting binding modes and optimizing lead compounds derived from this scaffold.

The compound's utility extends beyond CNS applications; it serves as a versatile building block in medicinal chemistry for constructing more complex molecules with tailored properties. Functional group transformations on 3-amino-3-(2,4-dimethylphenyl)propan-1-ol have led to the synthesis of kinase inhibitors and protease inhibitors targeting various diseases. The ability to introduce diverse substituents while maintaining biological activity underscores its importance in drug discovery pipelines.

The latest advancements in green chemistry have also influenced the synthesis of 3-amino-3-(2,4-dimethylphenyl)propan-1-ol, emphasizing sustainable practices such as solvent-free reactions and catalytic methods that minimize waste. These innovations align with global efforts to reduce the environmental impact of pharmaceutical manufacturing while maintaining high yields and purity standards.

Future directions in research may focus on exploring the stereochemistry of 3-amino-3-(2,4-dimethylphenyl)propan-1-ol derivatives to improve pharmacokinetic profiles. Enantioselective synthesis techniques could unlock new therapeutic opportunities by producing enantiomerically pure forms with enhanced efficacy and reduced side effects. Collaborative efforts between academia and industry are essential to translate these findings into clinical applications.

In summary, 3-amino-3-(2,4-dimethylphenyl)propan-1-ol (CAS No. 21464-50-6) represents a critical intermediate in pharmaceutical research with broad applications across multiple therapeutic areas. Its unique structural features make it a valuable tool for developing novel treatments for neurological disorders and other diseases. Continued investigation into its synthetic pathways and biological effects will further solidify its role in modern drug discovery.

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